4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone
4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone
Lamivudine is a synthetic nucleoside analogue with activity against hepatitis B virus (HBV) and HIV. Intracellularly, lamivudine is phosphorylated to its active metabolites, lamiduvine triphosphate (L-TP) and lamiduvine monophosphate (L-MP). In HIV, L-TP inhibits HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleoside analogue into viral DNA. In HBV, incorporation of L-MP into viral DNA by HBV polymerase results in DNA chain termination. L-TP is a weak inhibitor of mammalian DNA polymerases alpha and beta, and mitochondrial DNA polymerase. (NCI04)
Lamivudine is a nucleoside analogue and reverse transcriptase inhibitor used in the therapy of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infection. Lamivudine is a very rare cause of clinically apparent drug induced liver injury, but is associated with flares of underlying hepatitis B during therapy or with abrupt withdrawal.
Lamivudine, also known as epivir or 3TC, belongs to the class of organic compounds known as 3'-thia pyrimidine nucleosides. These are nucleoside analogues with a structure that consists of a pyrimidine base, which is N-substituted at the 1-position with a 3'-thia derivative (1, 3-oxazolidine) of the ribose moiety that is characteristic of nucleosides. Lamivudine is a drug which is used for the treatment of hiv infection and chronic hepatitis b (hbv). Lamivudine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Lamivudine has been detected in multiple biofluids, such as urine and blood. Within the cell, lamivudine is primarily located in the cytoplasm. Lamivudine participates in a number of enzymatic reactions. In particular, Lamivudine and uridine triphosphate can be biosynthesized from lamivudine-monophosphate and uridine 5'-diphosphate through its interaction with the enzyme 5'(3')-deoxyribonucleotidase, cytosolic type. In addition, Lamivudine can be converted into lamivudine sulfoxide; which is mediated by the enzyme sulfotransferase 1A1. In humans, lamivudine is involved in the lamivudine action pathway and the lamivudine metabolism pathway.
Lamivudine is a nucleoside analogue and reverse transcriptase inhibitor used in the therapy of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infection. Lamivudine is a very rare cause of clinically apparent drug induced liver injury, but is associated with flares of underlying hepatitis B during therapy or with abrupt withdrawal.
Lamivudine, also known as epivir or 3TC, belongs to the class of organic compounds known as 3'-thia pyrimidine nucleosides. These are nucleoside analogues with a structure that consists of a pyrimidine base, which is N-substituted at the 1-position with a 3'-thia derivative (1, 3-oxazolidine) of the ribose moiety that is characteristic of nucleosides. Lamivudine is a drug which is used for the treatment of hiv infection and chronic hepatitis b (hbv). Lamivudine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Lamivudine has been detected in multiple biofluids, such as urine and blood. Within the cell, lamivudine is primarily located in the cytoplasm. Lamivudine participates in a number of enzymatic reactions. In particular, Lamivudine and uridine triphosphate can be biosynthesized from lamivudine-monophosphate and uridine 5'-diphosphate through its interaction with the enzyme 5'(3')-deoxyribonucleotidase, cytosolic type. In addition, Lamivudine can be converted into lamivudine sulfoxide; which is mediated by the enzyme sulfotransferase 1A1. In humans, lamivudine is involved in the lamivudine action pathway and the lamivudine metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
136891-12-8
VCID:
VC0182088
InChI:
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1
SMILES:
C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Molecular Formula:
C8H11N3O3S
Molecular Weight:
229.26 g/mol
4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone
CAS No.: 136891-12-8
Main Products
VCID: VC0182088
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol
CAS No. | 136891-12-8 |
---|---|
Product Name | 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone |
Molecular Formula | C8H11N3O3S |
Molecular Weight | 229.26 g/mol |
IUPAC Name | 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 |
Standard InChIKey | JTEGQNOMFQHVDC-NKWVEPMBSA-N |
Isomeric SMILES | C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N |
SMILES | C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Canonical SMILES | C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Colorform | Crystals from boiling ethanol |
Melting Point | 160-162 °C 160-162°C |
Physical Description | Solid |
Description | Lamivudine is a synthetic nucleoside analogue with activity against hepatitis B virus (HBV) and HIV. Intracellularly, lamivudine is phosphorylated to its active metabolites, lamiduvine triphosphate (L-TP) and lamiduvine monophosphate (L-MP). In HIV, L-TP inhibits HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleoside analogue into viral DNA. In HBV, incorporation of L-MP into viral DNA by HBV polymerase results in DNA chain termination. L-TP is a weak inhibitor of mammalian DNA polymerases alpha and beta, and mitochondrial DNA polymerase. (NCI04) Lamivudine is a nucleoside analogue and reverse transcriptase inhibitor used in the therapy of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infection. Lamivudine is a very rare cause of clinically apparent drug induced liver injury, but is associated with flares of underlying hepatitis B during therapy or with abrupt withdrawal. Lamivudine, also known as epivir or 3TC, belongs to the class of organic compounds known as 3'-thia pyrimidine nucleosides. These are nucleoside analogues with a structure that consists of a pyrimidine base, which is N-substituted at the 1-position with a 3'-thia derivative (1, 3-oxazolidine) of the ribose moiety that is characteristic of nucleosides. Lamivudine is a drug which is used for the treatment of hiv infection and chronic hepatitis b (hbv). Lamivudine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Lamivudine has been detected in multiple biofluids, such as urine and blood. Within the cell, lamivudine is primarily located in the cytoplasm. Lamivudine participates in a number of enzymatic reactions. In particular, Lamivudine and uridine triphosphate can be biosynthesized from lamivudine-monophosphate and uridine 5'-diphosphate through its interaction with the enzyme 5'(3')-deoxyribonucleotidase, cytosolic type. In addition, Lamivudine can be converted into lamivudine sulfoxide; which is mediated by the enzyme sulfotransferase 1A1. In humans, lamivudine is involved in the lamivudine action pathway and the lamivudine metabolism pathway. |
Solubility | 70 mg/ml In water, 70,000 mg/L @ 20 °C 2.76e+00 g/L |
Synonyms | 2',3' Dideoxy 3' thiacytidine 2',3'-Dideoxy-3'-thiacytidine 3TC BCH 189 BCH-189 BCH189 Epivir GR-109714X GR109714X Lamivudine Lamivudine, (2S-cis)-Isome |
Vapor Pressure | 8.3X10-16 mm Hg @ 25 °C /Estimated/ |
PubChem Compound | 60825 |
Last Modified | Nov 11 2021 |
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